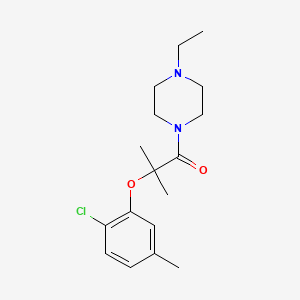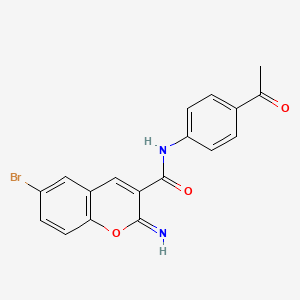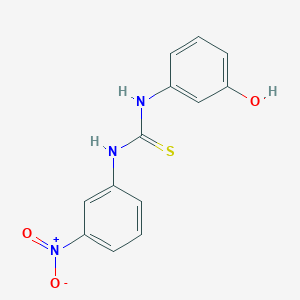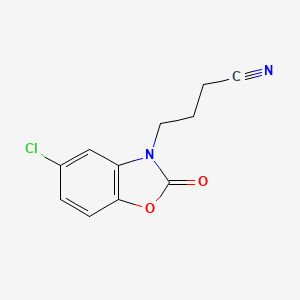![molecular formula C21H14ClNO2S2 B4732214 5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4732214.png)
5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Vue d'ensemble
Description
5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone ring, a naphthyl group, and a chlorobenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps:
Formation of the Thiazolone Ring: This can be achieved through the reaction of a thioamide with a halogenated ketone under basic conditions.
Introduction of the Naphthyl Group: This step involves the coupling of the naphthyl group to the thiazolone ring, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Chlorobenzyl Moiety: The final step involves the reaction of the intermediate with 2-chlorobenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone ring.
Reduction: Reduction reactions can occur at the carbonyl group of the thiazolone ring.
Substitution: The chlorobenzyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they demonstrate bioactivity in preliminary screenings.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5Z)-5-[(3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
- N’-[(Z)-{5-Chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylene]-2-(2,5-dimethoxyphenyl)-4-quinolinecarbohydrazide
- 2-((4-((3-chlorobenzyl)oxy)phenyl)amino)-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one
Uniqueness
The uniqueness of 5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
(5Z)-5-[[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2S2/c22-17-8-4-2-6-14(17)12-25-18-10-9-13-5-1-3-7-15(13)16(18)11-19-20(24)23-21(26)27-19/h1-11H,12H2,(H,23,24,26)/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEVDWVLKXXCKW-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=S)S3)OCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C\3/C(=O)NC(=S)S3)OCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6,7-dimethoxy-4-quinazolinyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4732140.png)
![[2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate](/img/structure/B4732146.png)

![N-(2,3-dichlorophenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B4732155.png)


![N-[4-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}SULFAMOYL)PHENYL]ACETAMIDE](/img/structure/B4732167.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4732172.png)
![ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4732182.png)
![3-({[1-(1-adamantyl)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4732204.png)

![N-[4-bromo-2-(propan-2-yl)phenyl]-2-(piperidin-1-yl)acetamide](/img/structure/B4732213.png)
![2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-PHENYL-N-(PROP-2-EN-1-YL)ACETAMIDE](/img/structure/B4732225.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B4732230.png)
